molecular formula C9H11IN2O5 B126101 Succinimidyl-3-(iodoacetamido)propionate CAS No. 150807-29-7

Succinimidyl-3-(iodoacetamido)propionate

Cat. No. B126101
M. Wt: 354.1 g/mol
InChI Key: VXLZRIVUWUUBBG-UHFFFAOYSA-N
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Description

Succinimidyl-3-(iodoacetamido)propionate is a special chemical with the molecular formula C9H11IN2O5 . It is used in various scientific and industrial applications .


Synthesis Analysis

While specific synthesis methods for Succinimidyl-3-(iodoacetamido)propionate were not found, it’s worth noting that similar compounds are often synthesized using O-succinimide reagents for the introduction of maleimido, iodoacetamido, or pyridyldisulfide moieties .


Molecular Structure Analysis

The Succinimidyl-3-(iodoacetamido)propionate molecule contains a total of 28 bonds. These include 17 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .

Scientific Research Applications

Protein Labeling and Axonal Transport

Succinimidyl-3-(iodoacetamido)propionate has been instrumental in the study of axonal transport of proteins. A study by Fink and Gainer (1980) utilized a similar compound, N-succinimidyl propionate, to label intra-axonal proteins in the rat sciatic nerve, providing insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).

Radiohalogenation and Antibody Labeling

In the field of bioconjugate chemistry, this compound has been used for protein radiohalogenation. Vaidyanathan and Zalutsky (1990) demonstrated its application in modifying antibodies for improved stability and retention of radioiodine in vivo (Vaidyanathan & Zalutsky, 1990).

Sensitivity Enhancement in Protein Detection

G. H. Müller (1980) used a tritium-labeled variant of this compound to enhance the sensitivity of protein detection in various biological samples. This application allowed for the discernment of as little as 0.1 microgram of protein, demonstrating the compound's utility in detailed protein analysis (Müller, 1980).

Crosslinking for Redirected Cytotoxicity

Succinimidyl-3-(2-pyridyldithiol)-propionate, a variant of the compound, has been used by Segal (1993) for crosslinking antibodies to form heteroconjugates, a method important in the development of redirected cytotoxicity approaches (Segal, 1993).

Investigation of Protein-Protein Interactions

Carlsson, Drevin, and Axén (1978) synthesized a heterobifunctional reagent involving this compound, which allowed for the reversible conjugation of proteins. This application is crucial for understanding protein-protein interactions and the dynamics of protein complexes (Carlsson, Drevin, & Axén, 1978).

Chromatin Structure Analysis

Lennard and Thomas (1985) used a related cross-linking reagent for studying chromatin structure in chicken erythrocyte chromatin, shedding light on the molecular arrangement in different chromatin states (Lennard & Thomas, 1985).

Safety And Hazards

While specific safety data for Succinimidyl-3-(iodoacetamido)propionate was not found, it’s generally advised to handle such chemicals with care, ensuring adequate ventilation and using protective equipment .

Future Directions

Succinimidyl-3-(iodoacetamido)propionate and similar compounds have potential applications in the field of bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs). These methods apply to various cytotoxic agents, both tubulin binders and DNA-targeting agents and different types of linkers, cleavable or not, peptidic or disulfide-based .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZRIVUWUUBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596321
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinimidyl-3-(iodoacetamido)propionate

CAS RN

150807-29-7
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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